6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate

Description

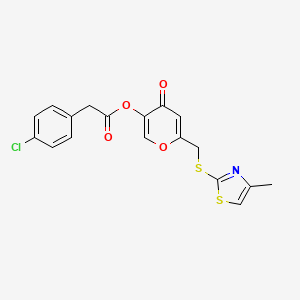

This compound features a 4-oxo-4H-pyran core substituted at position 3 with a 2-(4-chlorophenyl)acetate ester and at position 6 with a ((4-methylthiazol-2-yl)thio)methyl group. The 4-chlorophenyl acetate ester contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4S2/c1-11-9-25-18(20-11)26-10-14-7-15(21)16(8-23-14)24-17(22)6-12-2-4-13(19)5-3-12/h2-5,7-9H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIHYORIYFNLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate is a complex organic compound with significant implications in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of antibiotics like Prulifloxacin. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.41 g/mol. Its structure features a thiazole ring, a pyran ring, and an ester functional group, which contribute to its biological activity. The presence of diverse functional groups suggests potential interactions with various biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It is believed to modulate enzyme activities and disrupt cellular processes through its binding affinity to critical receptors or enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacteria and fungi due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have demonstrated that thiazole-based compounds can exhibit cytotoxic effects on cancer cell lines. For example, derivatives containing thiazole rings have shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

| Compound Type | Activity | Reference |

|---|---|---|

| Thiazole Derivatives | Antimicrobial | |

| Thiazole-based Compounds | Cytotoxicity | |

| Pyran Derivatives | Anticancer |

Anticonvulsant Activity

There is emerging evidence that certain derivatives of thiazoles may possess anticonvulsant properties. For example, structural modifications involving thiazole rings have been linked to enhanced protection against seizures in animal models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives, revealing that compounds with electron-withdrawing groups like chlorine exhibited better activity against Gram-positive bacteria .

- Cytotoxicity Assessment : A series of thiazole-containing compounds were assessed for cytotoxicity against various cancer cell lines, showing that modifications at the phenyl ring significantly impacted their IC50 values, with some compounds outperforming standard chemotherapy agents like doxorubicin .

- Anticonvulsant Evaluation : In a preclinical study, thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure test (MES), where certain analogs demonstrated significant protective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran Derivatives with Varied Ester Substituents

- 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (): This analog replaces the 4-chlorophenyl acetate with a benzoate ester and introduces a methoxyphenoxy group. Crystallographic data for this derivative suggests planar pyran ring geometry, which may differ if steric effects from the thiazole-thioether group in the target compound are significant .

- Ethyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate (): This compound features a fused pyrano-pyran system with a fluorophenyl group. The fluorine atom’s smaller size and higher electronegativity compared to chlorine may reduce steric hindrance and alter binding interactions in biological systems. The hydroxymethyl group enhances hydrophilicity, contrasting with the lipophilic thiazole-thioether group in the target compound .

Table 1: Substituent Effects on Pyran Derivatives

| Compound | Key Substituents | Lipophilicity (Predicted) | Electronic Effects |

|---|---|---|---|

| Target Compound | 4-ClPh acetate, thiazole-thioether | High | Electron-withdrawing (Cl, S) |

| 2-(4-Methoxyphenoxy)-6-methyl... | Benzoate, methoxyphenoxy | Moderate | Electron-donating (OCH₃) |

| Ethyl 2-amino-4-(4-FPh)-pyrano[3,2-b] | Fluorophenyl, hydroxymethyl | Moderate | Polar (F, OH) |

Thiazole-Containing Analogs

- Methyl [4-oxo-2-(2-phenylquinazolin-4-ylimino)thiazolidin-3-yl]acetate (): This compound replaces the pyran core with a thiazolidinone ring and introduces a quinazolinylimino group. The thiazolidinone’s conjugated system may enhance UV absorption properties compared to the pyran-based target compound. The phenylquinazoline moiety could confer stronger π-π stacking interactions in biological targets .

Ethyl {[4-oxo-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate ():

While lacking a thiazole, this analog includes a trifluoromethyl group and a chromen-4-one core. The CF₃ group’s strong electron-withdrawing nature may increase metabolic resistance compared to the 4-chlorophenyl group in the target compound .

Sulfur-Linked Heterocycles

- 5-[[[3-(4-Morpholinylsulfonyl)phenyl]methyl]thio]-N-[(tetrahydro-2-furanyl)methyl]-1,3,4-thiadiazol-2-amine ():

This compound features a morpholine sulfonyl group and a thiadiazole ring. The sulfonyl group enhances water solubility, while the thiadiazole may exhibit distinct tautomeric behavior compared to the thiazole in the target compound .

Research Implications and Limitations

However, structural analysis suggests:

- The 4-chlorophenyl group likely improves lipid solubility over fluorophenyl or methoxyphenyl analogs .

- Thiazole-thioether substituents may confer unique redox reactivity or metal-binding capacity compared to oxygen-linked heterocycles .

- Ester group variations (e.g., acetate vs. benzoate) influence hydrolysis rates and bioavailability .

Further studies are needed to validate these hypotheses through experimental assays (e.g., solubility tests, enzymatic stability assays) and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.